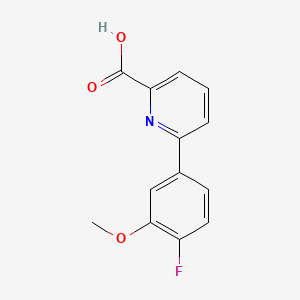

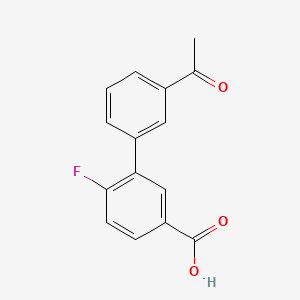

3-(3-Acetylphenyl)-4-fluorobenzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-(3-Acetylphenyl)-4-fluorobenzoic acid” likely refers to a compound that contains a fluorobenzoic acid group attached to an acetylphenyl group. This compound could potentially have applications in various fields, including organic synthesis, medicinal chemistry, and materials science .

Synthesis Analysis

While specific synthesis methods for “3-(3-Acetylphenyl)-4-fluorobenzoic acid” are not available, similar compounds are often synthesized through methods such as phosgenation, where amines are treated with phosgene . Another common method involves the formation of dithiocarbamate salts with carbon disulfide under basic conditions .Molecular Structure Analysis

The molecular structure of “3-(3-Acetylphenyl)-4-fluorobenzoic acid” would likely include a benzene ring (from the phenyl group), an acetyl group (a carbon double-bonded to an oxygen and single-bonded to a methyl group), and a fluorobenzoic acid group (a benzene ring with a fluorine atom and a carboxylic acid group) .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(3-Acetylphenyl)-4-fluorobenzoic acid” would depend on its specific molecular structure. For instance, the presence of the fluorine atom could influence its reactivity and the presence of the carboxylic acid group could influence its solubility .科学的研究の応用

Synthesis and Biological Activities

Various derivatives of 4-fluorobenzoic acid have been synthesized, demonstrating significant biological activities. For instance, compounds derived from 4-fluorobenzoic acid have shown antifungal, anti-inflammatory, cytotoxic, and antioxidant activities. One particular study highlighted the synthesis of hydrazide-hydrazones and their corresponding oxadiazoles, which displayed potent inhibitory activities against Candida pathogens and certain plant pathogenic fungi. Moreover, derivatives also showed strong inhibition of NF-κB-dependent transcription and intracellular ROS generation, indicating their potential for therapeutic applications (Koçyiğit-Kaymakçıoğlu et al., 2012).

Chemical Synthesis and Material Science

In material science, derivatives of 4-fluorobenzoic acid have been utilized to improve the conductivity of poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS), a common material used in organic electronics. The modification with 4-fluorobenzoic acid derivatives led to significant improvements in conductivity, offering a promising approach for the development of high-efficiency, ITO-free organic solar cells (Tan et al., 2016).

Medicinal Chemistry

Derivatives of 4-fluorobenzoic acid have been synthesized for their potential antituberculosis activity. A study on the antimycobacterial activity of these derivatives toward Mycobacterium tuberculosis H37Rv showed promising results, with specific compounds exhibiting high inhibitory activity. This indicates the potential of 4-fluorobenzoic acid derivatives in developing new antituberculosis agents (Koçyiğit-Kaymakçıoğlu et al., 2009).

Organic Synthesis Intermediates

作用機序

The mechanism of action would depend on the specific application of “3-(3-Acetylphenyl)-4-fluorobenzoic acid”. For instance, if used as a pharmaceutical, its mechanism of action would depend on the biological target. If used in materials science, its properties could be influenced by its molecular structure .

将来の方向性

特性

IUPAC Name |

3-(3-acetylphenyl)-4-fluorobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FO3/c1-9(17)10-3-2-4-11(7-10)13-8-12(15(18)19)5-6-14(13)16/h2-8H,1H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTEJUUKQAVSEOM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC(=C1)C2=C(C=CC(=C2)C(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30689741 |

Source

|

| Record name | 3'-Acetyl-6-fluoro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30689741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1261991-51-8 |

Source

|

| Record name | 3'-Acetyl-6-fluoro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30689741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(5-Bromo-2-fluorophenyl)-5,8-diazaspiro[3.4]octan-6-one](/img/structure/B578562.png)

![tert-Butyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B578573.png)